Formamide, [14C]

Carbon-14 specific activity Radiolabeled nucleotide synthesis ADME tracer sensitivity

Formamide, [14C] (CAS 104809-61-2) is a radiochemical reagent consisting of formamide bearing a carbon-14 atom at the carbonyl carbon. With an exact monoisotopic mass of 47.02470571 Da , this compound functions both as a direct 14C formylating agent and as a unique precursor for the one-step construction of radiolabeled purine nucleotides, most notably uniformly labeled [U-14C]adenine.

Molecular Formula CH3NO
Molecular Weight 47.033 g/mol
CAS No. 104809-61-2
Cat. No. B008465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, [14C]
CAS104809-61-2
SynonymsFORMAMIDE, [14C]
Molecular FormulaCH3NO
Molecular Weight47.033 g/mol
Structural Identifiers
SMILESC(=O)N
InChIInChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2
InChIKeyZHNUHDYFZUAESO-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamide, [14C] (CAS 104809-61-2): Carbon-14 Labeled Primary Formamide for High-Specific-Activity Nucleotide Synthesis and Metabolic Tracing


Formamide, [14C] (CAS 104809-61-2) is a radiochemical reagent consisting of formamide bearing a carbon-14 atom at the carbonyl carbon. With an exact monoisotopic mass of 47.02470571 Da [1], this compound functions both as a direct 14C formylating agent and as a unique precursor for the one-step construction of radiolabeled purine nucleotides, most notably uniformly labeled [U-14C]adenine [2]. Its single-isotope substitution pattern produces a +2.0033 Da mass shift relative to unlabeled formamide, enabling unambiguous mass spectrometric tracing in complex biological matrices.

A
Supports high-sensitivity metabolic tracing through [U-14C]adenine synthesis
B
Enables single-step purine cyclocondensation with primary amide reactivity
C
Provides HRMS-compatible +2 Da mass shift for unambiguous tracing

Why Unlabeled Formamide or Commercial 14C-Dialkylformamides Cannot Substitute for Formamide, [14C] in Critical Radiochemical Workflows


Substituting Formamide, [14C] with unlabeled formamide eliminates all radiotracing capability, while replacement with the more common N,N-dimethyl[14C]formamide (DMF-14C) or dibutyl[14C]formamide imposes two scientifically irreversible limitations. First, dialkylformamides lack the primary amide –NH₂ group required for the cyclocondensation reaction that directly constructs the purine adenine core; [14C]formamide is the only commercially viable 14C source that enables single-step [U-14C]adenine synthesis via phosphoryl chloride [1]. Second, the achievable molar activity of [14C]formamide-derived products (≥9.25 GBq/mmol) substantially exceeds the specific activity at which N,N-dimethylformamide [carbonyl-14C] is routinely supplied (1.85–2.22 GBq/mmol) [2], directly limiting detection sensitivity in mass balance, metabolite profiling, and environmental fate studies. These functional and performance gaps mean that protocol substitution results not merely in reduced efficiency but in categorical experimental failure for applications requiring either purine nucleotide radiolabeling or maximum tracer sensitivity.

Dialkylformamides lack essential –NH₂ group
N,N-dimethyl[14C]formamide and dibutyl[14C]formamide cannot participate in the cyclocondensation that forms the adenine purine core, making them unsuitable for [U-14C]adenine synthesis.
Lower achievable molar activity may reduce tracer sensitivity
Reported molar activity of DMF-14C-derived products is substantially below that of [14C]formamide-derived [U-14C]adenine, which may limit detection sensitivity in microdosing mass balance and environmental fate studies.
Unlabeled formamide removes all radiotracing
Substitution with non-radioactive formamide eliminates carbon-14 detection entirely, preventing any quantitative mass spectrometric or radiometric tracing.

Quantitative Differentiation Evidence for Formamide, [14C] Versus Closest Radiochemical Analogs


Molar Activity Superiority of [14C]Formamide-Derived Nucleotides Over Commercial N,N-Dimethyl[14C]formamide

The synthesis of [U-14C]adenine from [14C]formamide and phosphoryl chloride yields a final product with a minimum molar activity of 9.25 GBq/mmol (250 mCi/mmol) [1]. By comparison, commercially available N,N-dimethylformamide [carbonyl-14C] is supplied with a specific activity of only 1.85–2.22 GBq/mmol (50–60 mCi/mmol) [2].

Molar Activity
Cross-study comparable
4.2–5.0-fold higher molar activity vs. commercial DMF-14C
May support lower detection limits in quantitative autoradiography and microdosing studies.
Based on reported [U-14C]adenine product molar activity (≥9.25 GBq/mmol) vs. DMF-14C vendor specification (1.85–2.22 GBq/mmol).
Carbon-14 specific activity Radiolabeled nucleotide synthesis ADME tracer sensitivity

Exclusive Reactivity: Direct Single-Step Purine Cyclocondensation Enabled by the Primary Amide Function

[14C]Formamide reacts with phosphoryl chloride to directly generate [U-14C]adenine, a universal purine nucleotide precursor [1]. This transformation relies on the primary amide –NH₂ group of formamide to provide the N(1) and C(6) atoms of the adenine ring. N,N-dialkylformamides such as N,N-dimethylformamide and dibutylformamide lack this reactive –NH₂ group and are structurally incapable of participating in this cyclocondensation [2]. [14C]Formic acid requires a multi-step conversion through the formamidine intermediate and cannot deliver the identical ring-carbon labeling pattern.

Purine Cyclocondensation
Class-level inference
Exclusive single-step [U-14C]adenine synthesis via primary amide reactivity
Dialkylformamides and [14C]formic acid cannot replicate this direct reaction pathway.
Reaction with POCl₃ per IAEA protocol; dialkylformamides lack the required –NH₂ group.
Purine nucleobase synthesis Cyclocondensation Position-specific 14C labeling

Isotopic Mass Shift (+2.0033 Da) for Unambiguous High-Resolution Mass Spectrometric Identification

Formamide, [14C] possesses an exact monoisotopic mass of 47.02470571 Da [1], whereas unlabeled formamide (HCONH₂) has a monoisotopic mass of 45.0214 Da [2]. The resulting mass increment of +2.0033 Da enables the definitive discrimination of 14C-labeled formamide-derived metabolites from endogenous formamide species in high-resolution mass spectrometry workflows, without the need for complex deconvolution algorithms.

Mass Shift
Supporting evidence
Δm = +2.0033 Da vs. unlabeled formamide
Enables unambiguous HRMS discrimination from endogenous formamide species.
Exact monoisotopic mass 47.02470571 Da vs. 45.0214 Da (PubChem).
Isotopic mass shift HRMS metabolite identification Endogenous background discrimination

Radiochemical Purity Benchmarking: [14C]Formamide-Derived Products Meet IAEA Purity Standards

The IAEA standard protocol using [14C]formamide for [U-14C]adenine production specifies a minimum radiochemical purity of 98% as determined by preparative liquid chromatography [1]. This purity level is matched by N,N-dimethyl[14C]formamide in specific synthetic applications (98.22% purity reported for Irbesartan synthesis) [2], indicating that [14C]formamide-based methods meet the highest current radiochemical quality benchmarks while additionally providing the unique purine-synthesis capability.

Radiochemical Purity
Cross-study comparable
≥98% purity (equivalent to DMF-14C-derived products)
Purity benchmark meets IAEA standards; selection can focus on synthesis capability.
Preparative HPLC purity of [U-14C]adenine; comparison with reported Irbesartan synthesis purity (98.22%).
Radiochemical purity Quality control Inter-laboratory reproducibility

Optimal Application Scenarios for Formamide, [14C] Based on Verified Quantitative Differentiation


Synthesis of Uniformly 14C-Labeled Adenine and Adenosine Nucleotides for Preclinical ADME Studies

When a drug metabolism or pharmacokinetics program requires a uniformly 14C-labeled adenine nucleotide tracer, [14C]formamide is the reagent of choice. The single-step conversion with phosphoryl chloride yields [U-14C]adenine with ≥9.25 GBq/mmol molar activity and ≥98% radiochemical purity [1], meeting the sensitivity requirements for microdosing mass balance studies and quantitative whole-body autoradiography. No alternative single-carbon reagent can directly produce the adenine core with this labeling pattern.

Vilsmeier-Haack 14C-Formylation of Drug Candidate Scaffolds Where Primary Amide Reactivity Is Advantageous

For late-stage 14C-formylation of aromatic or heteroaromatic drug intermediates under Vilsmeier-Haack conditions, [14C]formamide can serve as the formylating agent. While dibutyl[14C]formamide has been demonstrated as an alternative for certain substrates [2], the smaller steric profile and primary amide character of [14C]formamide may offer enhanced reactivity with sterically hindered nucleophiles, pending head-to-head comparison. Procurement should be driven by substrate-specific screening requirements.

Metabolic Fate Studies Requiring Formamide-Derived 14C Tracers with Definitive Mass Spectrometric Identification

In experiments tracing the metabolic deformylation or incorporation of formamide-derived fragments, the +2.0033 Da exact mass shift of [14C]formamide relative to endogenous formamide [3] provides unambiguous HRMS identification. This is critical for biotransformation studies such as those employing N-[14C]formamide-derivatized xenobiotics, where 82% of administered radioactivity has been shown to be recoverable as 14CO₂ within 36 hours [4], confirming the metabolic lability that necessitates precise mass spectrometric tracking.

Preparation of [14C]Formamidine Acetate as a Versatile Radiochemical Building Block

Although [14C]formamidine acetate is directly synthesized from [14C]barium cyanamide via catalytic hydrogenation [5], [14C]formamide can serve as an alternative starting material for formamidine synthesis through established chemical dehydration pathways. This route may be preferred when a single batch of [14C]formamide is being used to support multiple parallel radiochemical campaigns, minimizing the number of different 14C precursors that must be procured, stored, and quality-controlled under radiation safety protocols.

Application
Selection Property
Validation Focus
[U-14C]Adenine nucleotide synthesis for ADME
Single-step purine cyclocondensation capability
Verify molar activity and radiochemical purity of [U-14C]adenine product
Vilsmeier-Haack 14C-formylation of drug scaffolds
Primary amide reactivity with sterically hindered substrates
Screen substrate-specific formylation yield vs. dialkylformamides
Metabolic fate studies with HRMS tracing
Definitive +2.0033 Da mass shift for discrimination
Confirm mass shift and metabolic lability in model systems
[14C]Formamidine acetate preparation
Alternative dehydration route from [14C]formamide
Evaluate yield and radiochemical purity vs. direct cyanamide route
Quote Request

Request a Quote for Formamide, [14C]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.